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A detailed analysis for researchers and drug development professionals of two prominent

FGFR inhibitors, Fanregratinib (HMPL-453) and Infigratinib (BGJ398), is presented. This

guide synthesizes available preclinical data to offer a comparative overview of their biochemical

potency, in vitro cellular activity, and in vivo efficacy.

Fanregratinib and infigratinib are both potent, orally bioavailable small-molecule inhibitors of

the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. Dysregulation

of FGFR signaling, through mechanisms such as gene fusions, mutations, or amplifications, is

a known oncogenic driver in a variety of cancers, including cholangiocarcinoma, urothelial

carcinoma, and others. This has made the FGFR pathway an attractive target for therapeutic

intervention. This guide provides a head-to-head comparison of the preclinical data for

Fanregratinib and infigratinib to aid researchers in understanding their relative strengths and

potential applications.

Mechanism of Action: Targeting the FGFR Signaling
Cascade
Both Fanregratinib and infigratinib are ATP-competitive inhibitors that bind to the kinase

domain of FGFRs, thereby blocking downstream signaling pathways implicated in cell

proliferation, survival, and angiogenesis. The primary targets for both inhibitors are FGFR1,

FGFR2, and FGFR3, with weaker activity against FGFR4.
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Figure 1: Simplified FGFR signaling pathway and points of inhibition.

Data Presentation: A Comparative Analysis
The following tables summarize the available preclinical data for Fanregratinib and infigratinib,

focusing on their biochemical potency against FGFR kinases, in vitro activity in cancer cell

lines, and in vivo efficacy in xenograft models.

Table 1: Biochemical Kinase Inhibitory Activity (IC50,
nM)

Target Fanregratinib (HMPL-453) Infigratinib (BGJ398)

FGFR1 6 nM[1] 0.9 - 1.1 nM[2][3][4][5][6]

FGFR2 4 nM[1] 1 - 1.4 nM[2][3][4][5][6]

FGFR3 6 nM[1] 1 - 2 nM[3][4][5]

FGFR4 425 nM[1] 60 nM[2][3]

VEGFR2 -
>70-fold less potent than

FGFR1-3[6]

Note: IC50 values can vary between different assays and experimental conditions.
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Table 2: In Vitro Cellular Activity
Cell Line Model FGFR Alteration

Fanregratinib
(GI50, nM)

Infigratinib (IC50,
nM)

Various FGFR-

dysregulated tumor

cell lines

FGFR alterations 3 - 105[1] -

Tumor cell lines

without FGFR

aberrations

None >1500[1] -

FGFR1-dependent

BaF3 cells
FGFR1 amplification - 2.9[4]

FGFR2-dependent

BaF3 cells
FGFR2 amplification - 2.0[4]

FGFR3-dependent

BaF3 cells
FGFR3 amplification - 2.0[4]

RT112 (Bladder

Cancer)
FGFR3-TACC3 fusion - 5[4]

RT4 (Bladder Cancer)
FGFR3

overexpression
- 30[4]

SW780 (Bladder

Cancer)

FGFR3

overexpression
- 32[4]

JMSU1 (Bladder

Cancer)

FGFR3

overexpression
- 15[4]

Note: GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) are measures of a

drug's potency in inhibiting cell growth.

Table 3: In Vivo Efficacy in Xenograft Models
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Model Type Cancer Type
FGFR
Alteration

Drug &
Dosage

Outcome

Multiple FGFR-

altered tumor

models

Various FGFR alterations
Fanregratinib (50

mg/kg/day)

Tumor

regression[1]

Bladder Cancer

Xenograft
Bladder Cancer

FGFR3-TACC3

fusion

Infigratinib (10 &

30 mg/kg/day,

p.o.)

Tumor growth

inhibition and

stasis[3][7]

Patient-Derived

Xenograft (PDX)

Cholangiocarcino

ma, Breast,

Liver, Gastric,

Glioma

FGFR fusions Infigratinib

Reduction in

tumor volume[8]

[9]

Endometrial

Cancer

Xenograft

Endometrial

Cancer
FGFR2 mutation

Infigratinib (30

mg/kg, p.o.)

Significant delay

in tumor

growth[3]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

ensure transparency and facilitate reproducibility.

Biochemical Kinase Assay
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Start

Prepare Reagents:
- Recombinant FGFR enzyme

- Kinase buffer
- ATP

- Substrate (e.g., poly(E,Y)4:1)
- Test compound (Fanregratinib/Infigratinib)

Plate Reaction:
- Add kinase, substrate, and test compound to a 384-well plate

Pre-incubation
(e.g., 10-20 minutes at RT)

Initiate Reaction:
- Add ATP to start phosphorylation

Incubation
(e.g., 60 minutes at RT)

Detect Phosphorylation:
- Add detection reagent (e.g., ADP-Glo™)

- Measure signal (luminescence/fluorescence)

Data Analysis:
- Calculate % inhibition

- Determine IC50 values

End
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Figure 2: General workflow for a biochemical kinase assay.
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Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against

a specific kinase.

Methodology:

Reagent Preparation: Recombinant human FGFR1, FGFR2, and FGFR3 enzymes are

diluted in a kinase assay buffer. A substrate solution (e.g., poly(E,Y) 4:1) and an ATP solution

are also prepared in the same buffer. The test compounds, Fanregratinib and infigratinib,

are serially diluted to various concentrations.

Reaction Setup: The kinase, substrate, and test compound are added to the wells of a 384-

well plate.

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room

temperature.

Detection: A detection reagent, such as ADP-Glo™ Kinase Assay reagent, is added to stop

the kinase reaction and measure the amount of ADP produced, which is proportional to the

kinase activity.

Data Analysis: The luminescence or fluorescence is measured using a plate reader. The

percentage of inhibition is calculated for each compound concentration, and the IC50 value

is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/XTT)
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Start

Seed Cells:
- Plate cells in a 96-well plate

- Allow to adhere overnight

Treat Cells:
- Add serial dilutions of test compound

Incubate:
- Typically 72 hours at 37°C, 5% CO2

Add Viability Reagent:
- MTT or XTT solution

Incubate:
- 1-4 hours to allow formazan formation

Solubilize Formazan (for MTT):
- Add solubilization solution (e.g., DMSO)

MTT Assay

Read Absorbance:
- At appropriate wavelength (e.g., 570 nm for MTT)

XTT Assay

Data Analysis:
- Calculate % viability

- Determine GI50/IC50 values

End
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Figure 3: Workflow for a cell viability assay.
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Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50

or IC50).

Methodology:

Cell Seeding: Cancer cell lines with and without FGFR alterations are seeded into 96-well

plates at an appropriate density and allowed to attach overnight.

Compound Treatment: The cells are treated with a serial dilution of Fanregratinib or

infigratinib for 72 hours.

Viability Assessment: After the incubation period, a cell viability reagent such as MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-

sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well. Metabolically active cells

reduce the tetrazolium salt to a colored formazan product.

Solubilization (for MTT): For the MTT assay, a solubilizing agent (e.g., DMSO) is added to

dissolve the formazan crystals.

Absorbance Reading: The absorbance is measured using a microplate reader at a

wavelength of 570 nm for MTT or 450 nm for XTT.

Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control

cells, and the GI50/IC50 value is determined from the dose-response curve.

In Vivo Tumor Xenograft Model
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Start

Tumor Cell Implantation:
- Subcutaneously inject cancer cells into immunocompromised mice

Tumor Growth:
- Allow tumors to reach a palpable size (e.g., 100-200 mm³)

Randomization:
- Group mice into treatment and control cohorts

Treatment Administration:
- Administer test compound (e.g., oral gavage) daily

Monitor Tumor Growth:
- Measure tumor volume with calipers regularly

Study Endpoint:
- Pre-defined tumor volume or time point

Data Analysis:
- Compare tumor growth between treated and control groups

- Calculate Tumor Growth Inhibition (TGI)

End

Click to download full resolution via product page

Figure 4: General workflow for an in vivo tumor xenograft study.
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Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

Cell Implantation: Human cancer cells with known FGFR alterations are injected

subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

Treatment: Mice are randomized into treatment and control groups. The treatment group

receives the test compound (Fanregratinib or infigratinib) orally at a specified dose and

schedule. The control group receives the vehicle.

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

Endpoint: The study is concluded when tumors in the control group reach a certain size or

after a predetermined treatment period.

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor

volume of the treated group to that of the control group.

Conclusion
Both Fanregratinib and infigratinib are potent and selective inhibitors of FGFR1, 2, and 3 with

demonstrated preclinical activity in FGFR-driven cancer models. Based on the available data,

infigratinib appears to have slightly greater potency in biochemical assays. Both compounds

show strong in vitro and in vivo efficacy in relevant preclinical models. The choice between

these inhibitors for further research and development may depend on specific factors such as

the tumor type, the nature of the FGFR alteration, and the desired selectivity profile. This guide

provides a foundational comparison to assist researchers in making informed decisions for their

preclinical studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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